2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[3-(2,3-dihydroindol-1-yl)propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22-18-9-3-7-17-8-4-10-19(21(17)18)23(27)25(22)14-5-13-24-15-12-16-6-1-2-11-20(16)24/h1-4,6-11H,5,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEBZMQEFNWWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of an indoline derivative, followed by its coupling with a benzo[de]isoquinoline precursor through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to 2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit significant anti-cancer properties. Specifically, they have been shown to inhibit bromodomains associated with various cancer pathways:
- Mechanism of Action : The compound targets bromodomain-containing proteins (BRPF1, BRPF2, TAF1), which play critical roles in transcriptional regulation and are often overexpressed in cancer cells. Inhibition of these proteins can lead to reduced tumor growth and increased apoptosis in malignant cells .
Anti-Hyperproliferative Effects
The compound has been investigated for its ability to treat hyperproliferative diseases beyond cancer. Its mechanism involves the modulation of gene expression through epigenetic mechanisms, making it a candidate for further development in treating conditions characterized by excessive cell growth .
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical settings:
- Study 1 : A study published in Biochemical Pharmacology demonstrated that derivatives of benzoisoquinoline could effectively reduce tumor size in xenograft models by targeting specific oncogenic pathways .
- Study 2 : Another research highlighted the ability of these compounds to induce cell cycle arrest at the G1 phase, leading to decreased proliferation rates in various cancer cell lines .
Mechanism of Action
The mechanism of action of 2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets, altering their activity, and thereby influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Key Properties :
- Spectral Data : Characterized by $ ^1H $ NMR (δ 8.4–7.7 ppm for aromatic protons) and $ ^{13}C $ NMR (carbonyl peaks at ~167 ppm) .
- Biological Activity : Derivatives with piperidinyl or piperazinyl substituents exhibit antidepressant and anti-inflammatory activities, likely via modulation of neurotransmitter receptors .
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Naphthalimide Derivatives
Structural Modifications and Impact on Activity
- Aryl Substituents () : Indole and chlorophenyl groups enhance cholinesterase inhibition due to π-π stacking with enzyme active sites. Methoxy groups improve solubility but reduce potency .
- No bioactivity reported, but HRMS confirms structural integrity .
- Ferrocenyl Conjugates () : Ferrocene moieties confer redox activity, enhancing anti-cancer effects via ROS generation. Triazole linkages improve stability .
- Sensor Derivatives (): Substituent position (e.g., allylamino vs. dimethylaminoethyl) affects metal ion selectivity. NI3 detects Cu²⁰, while NI4 shows broader ion responsiveness .
- Piperazinyl/Piperidinyl Chains () : Bulky substituents improve blood-brain barrier penetration, enabling CNS activity. Hydrophobic groups (e.g., dichlorophenyl) enhance receptor binding .
Spectroscopic Trends
- NMR Shifts : Aromatic protons in the naphthalimide core consistently appear at δ 8.4–7.7 ppm across derivatives. Piperazinyl protons resonate at δ 3.5–2.5 ppm .
- IR Spectroscopy : Strong C=O stretches at ~1700 cm⁻¹ confirm the imide core .
- HRMS : Molecular ion peaks ([M+H]+) validate synthetic pathways, with errors < 2 ppm .
Biological Activity
2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive understanding of its effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.4 g/mol. The compound features an indole moiety linked to a benzo[de]isoquinoline dione structure, which is critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of benzo[de]isoquinoline-1,3-dione exhibit notable antimicrobial properties. In particular, compounds with similar structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.09 mmol/L against Staphylococcus aureus and Bacillus subtilis, indicating strong antimicrobial potential .
- Compounds structurally similar to this compound have demonstrated the ability to disrupt biofilms formed by resistant strains such as MRSA .
Anticancer Activity
The anticancer potential of benzo[de]isoquinoline derivatives has also been explored:
- Studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- The compound's ability to target specific pathways related to tumor growth has been highlighted in recent research, indicating its potential as a therapeutic agent in oncology .
Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA | |
| Anticancer | Induces apoptosis in cancer cells | |
| Biofilm Disruption | Inhibits biofilm formation |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related compounds, it was found that certain derivatives showed significant inhibition of biofilm formation in Staphylococcus aureus. The study utilized both qualitative and quantitative assays to assess the efficacy, with results indicating over 55% inhibition compared to control groups treated with standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
